REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:11]2[C:15](=[O:16])[CH2:14][N:13]([CH3:17])[C:12]2=[O:18])[CH:5]=1.[Li]>O1CCCC1.O>[CH3:17][N:13]1[CH2:14][C:15](=[O:16])[N:11]([CH2:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:19])=[O:2])[C:12]1=[O:18] |f:2.3,^1:19|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at rt during 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before quenching with water and ethylacetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C1)=O)CC=1C=C(C(=O)O)C=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |